molecular formula C19H25NO2 B244885 N-(1-adamantyl)-3-ethoxybenzamide

N-(1-adamantyl)-3-ethoxybenzamide

Cat. No.: B244885
M. Wt: 299.4 g/mol
InChI Key: BWIGYEGTKRHKRH-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)-3-ethoxybenzamide is a synthetic organic compound featuring an adamantyl group linked to a benzamide scaffold with a 3-ethoxy substituent. The adamantyl moiety, known for its rigid, lipophilic structure, enhances bioavailability and receptor-binding affinity in medicinal chemistry applications. The 3-ethoxy group on the benzamide ring may influence electronic properties and metabolic stability.

Properties

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

N-(1-adamantyl)-3-ethoxybenzamide

InChI

InChI=1S/C19H25NO2/c1-2-22-17-5-3-4-16(9-17)18(21)20-19-10-13-6-14(11-19)8-15(7-13)12-19/h3-5,9,13-15H,2,6-8,10-12H2,1H3,(H,20,21)

InChI Key

BWIGYEGTKRHKRH-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC23CC4CC(C2)CC(C4)C3

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

N-(1-Adamantyl)-3-ethoxybenzamide
  • Structure : Adamantyl group attached to a benzamide core with a 3-ethoxy substituent.
  • Synthesis : Likely involves coupling 3-ethoxybenzoic acid (or its acyl chloride) with 1-adamantylamine, analogous to methods in and for carbothioamides and benzamides .
AKB48 (N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide)
  • Structure : Adamantyl group linked to an indazole carboxamide with a pentyl chain.
  • Synthesis: Not detailed in evidence, but similar adamantyl carboxamides are synthesized via condensation reactions .
  • Key Difference: The indazole ring (vs. benzamide) and pentyl chain enhance cannabinoid receptor (CB1/CB2) binding, as seen in .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : Benzamide with a 3-methyl group and a hydroxyalkylamine side chain.
  • Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, characterized by X-ray crystallography .
  • Key Difference : The N,O-bidentate directing group enables metal-catalyzed C–H functionalization, unlike the adamantyl group in the target compound.

Pharmacological Activity

AKB48 and Related Adamantylindazoles
  • CB1/CB2 Affinity: AKB48 exhibits nanomolar affinity for human CB1 (Ki = 3.24 nM) and CB2 receptors, comparable to JWH-018 (Ki = 5.82 nM for murine CB1) .
  • Implications: The adamantyl group likely contributes to high receptor affinity, suggesting that this compound may also target cannabinoid receptors, though activity depends on the benzamide scaffold’s electronic profile.
N-(1-Adamantyl)carbothioamide Derivatives
  • Antibacterial and Hypoglycemic Activity : Adamantylcarbothioamides show moderate to strong antibacterial effects (MIC = 16–64 µg/mL) and hypoglycemic activity in vitro .
  • Comparison : Replacing the thioamide group with a benzamide (as in the target compound) could alter bioavailability and target selectivity.
5F-AKB48 and STS-135
  • Penalties align with other adamantylindazoles (e.g., 250 g = 10 DDUs) .
  • Structural Insight : Fluorination (e.g., 5F-AKB48) enhances metabolic stability and potency, suggesting that substituents like the 3-ethoxy group in the target compound may similarly modulate pharmacokinetics.
N-(2-Chlorobenzyl)-2-ethoxybenzamide Derivatives
  • Synthesis : Prepared via amide bond formation between substituted benzoyl chlorides and amines, as in .
  • Key Difference : The 2-ethoxy substituent (vs. 3-ethoxy in the target compound) may alter steric interactions in receptor binding.

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